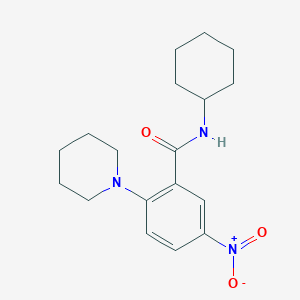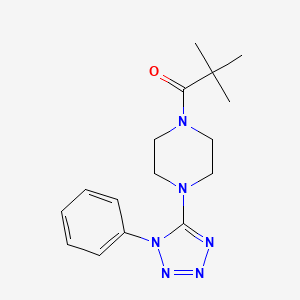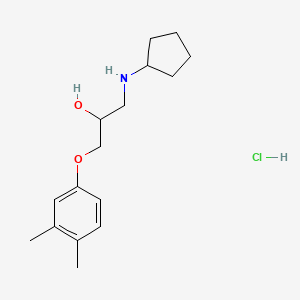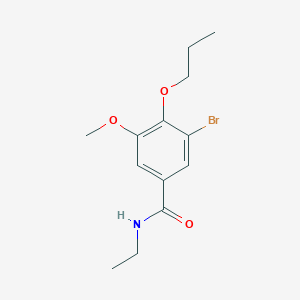
N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide
Übersicht
Beschreibung
N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). This compound has attracted significant attention due to its potential therapeutic applications in the treatment of addiction, particularly in the context of cocaine and alcohol dependence.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide is thought to be related to its inhibition of HDAC. HDAC is an enzyme that plays a role in the regulation of gene expression, and is involved in the formation of long-term memories and the development of addiction. By inhibiting HDAC, N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide may alter the expression of genes involved in addiction pathways, leading to a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HDAC, N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide has been found to increase levels of the neurotransmitter GABA, which is involved in the regulation of anxiety and addiction. N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide has also been shown to increase levels of the protein BDNF, which is involved in the formation of new synapses and the development of long-term memories.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide as a tool for studying addiction is its selectivity for HDAC. This allows researchers to specifically target the pathways involved in addiction without affecting other cellular processes. However, one limitation of N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors, which could have even greater therapeutic potential for addiction. Another area of interest is the use of N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide in combination with other drugs or behavioral therapies, to enhance its effectiveness in treating addiction. Finally, there is interest in exploring the potential of N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide has been extensively studied in preclinical models of addiction, with promising results. In a rat model of cocaine self-administration, N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide was shown to significantly reduce drug-seeking behavior, indicating its potential as a treatment for cocaine addiction. Similarly, in a study of alcohol dependence in rats, N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide was found to reduce alcohol intake and preference.
Eigenschaften
IUPAC Name |
N-cyclohexyl-5-nitro-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-18(19-14-7-3-1-4-8-14)16-13-15(21(23)24)9-10-17(16)20-11-5-2-6-12-20/h9-10,13-14H,1-8,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKERFMALTBEROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4170786.png)
![1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4170796.png)
![1-butyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4170804.png)



![[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetonitrile](/img/structure/B4170817.png)
![methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B4170827.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4170832.png)
![5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4170839.png)
![N-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4170855.png)

![N-(4-methylbenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4170875.png)
